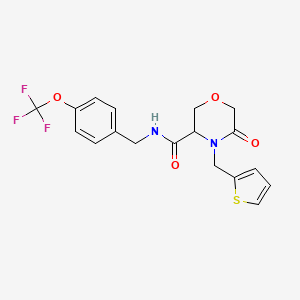

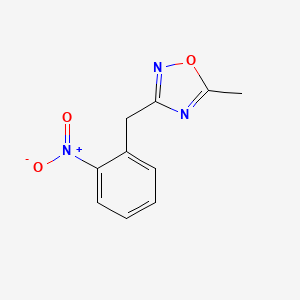

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with a unique molecular structure, utilized across various fields of science for its intriguing properties. This compound's structure incorporates diverse functional groups, enabling a wide range of chemical reactions and applications in medicinal chemistry, industrial processes, and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions:

Formation of the 1H-1,2,3-triazole ring: Starting with 4-fluoro-3-methylphenyl azide and acetylene derivative under Cu(I)-catalyzed Huisgen cycloaddition.

Formation of the piperidine ring: This involves using 4-aminopiperidine with carbonyl-containing intermediates.

Coupling: Finally, the formed intermediates are coupled through amidation reactions, generally employing EDCI/HOBt as coupling agents.

Industrial Production Methods

Large-scale production involves:

Optimizing reaction conditions: Ensuring yield and purity with methods such as solvent selection, temperature control, and catalyst concentration.

Purification techniques: Column chromatography, recrystallization, and HPLC to achieve high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like m-CPBA.

Reduction: Reductive amination using sodium borohydride can modify the piperidine ring.

Substitution: Nucleophilic aromatic substitution at the fluorophenyl rings, facilitated by strong bases.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, KMnO₄

Reducing Agents: NaBH₄, LiAlH₄

Substituting Reagents: NaH, LDA

Major Products

These reactions yield diverse products, including modified triazoles, reduced piperidines, and substituted fluorophenyl derivatives, expanding the compound’s utility.

Wissenschaftliche Forschungsanwendungen

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is extensively studied for:

Medicinal Chemistry: As a potential therapeutic agent, explored for anti-inflammatory, anti-cancer, and CNS-related activities.

Biological Research: Used as a probe in receptor-ligand studies due to its binding affinity to specific protein targets.

Industrial Applications: Its unique properties are leveraged in developing new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through binding to specific molecular targets, such as:

Protein Enzymes: Inhibiting enzymatic activity involved in disease pathways.

Cell Receptors: Modulating receptor activity, influencing cellular responses.

Molecular pathways involved often include signal transduction cascades, affecting gene expression and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide stands out among similar compounds due to its:

Structural Diversity: Combining triazole, piperidine, and fluorophenyl groups provides unique reactivity.

Binding Affinity: High specificity and strength of interaction with biological targets.

Similar Compounds

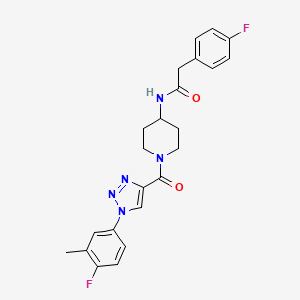

**N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine

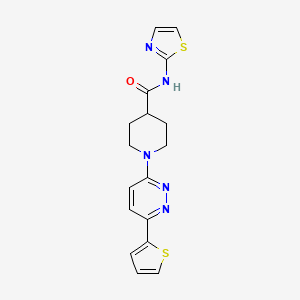

**N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-acetamide

These similar compounds exhibit variations in their substituents, altering their chemical behavior and biological activity.

Hopefully this hits the mark for you! Anything else you’d like to dive into?

Eigenschaften

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-15-12-19(6-7-20(15)25)30-14-21(27-28-30)23(32)29-10-8-18(9-11-29)26-22(31)13-16-2-4-17(24)5-3-16/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSVICZDDVOSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2397746.png)

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)